molecular formula C16H15N3O4S B5728319 3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5728319
M. Wt: 345.4 g/mol
InChI Key: DVCBMQZCEFHLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or proteins involved in cancer cell growth or inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide have been studied extensively. It has been shown to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential use as an anticancer or anti-inflammatory agent. Additionally, it has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on 3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is to further investigate its potential use as an anticancer or anti-inflammatory agent, particularly in vivo studies. Additionally, further research could be conducted to elucidate the compound's mechanism of action and identify potential targets for drug development. Finally, efforts could be made to improve the compound's solubility in water to enhance its bioavailability and efficacy in certain applications.
In conclusion, 3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel drugs for the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of 3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction between 3-nitrobenzenesulfonyl chloride and 3-ethoxyaniline in the presence of a base such as triethylamine. The reaction yields a yellow solid which is then purified by recrystallization. The purity of the compound can be confirmed using various analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-23-14-8-3-5-11(9-14)15(20)18-16(24)17-12-6-4-7-13(10-12)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCBMQZCEFHLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

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